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molecular formula C22H24ClN3 B8518001 1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine CAS No. 857531-25-0

1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine

Cat. No. B8518001
M. Wt: 365.9 g/mol
InChI Key: XGMBCVUAPHUSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541461B2

Procedure details

By following the procedure described in Example 33A, 33B and 33D but substituting piperidine for N—BOC-piperazine, the title compound was obtained. LC/MS: (PS-A2) Rt 2.21 [M+H]+ 366.09. 1H NMR (Me-d3-OD) δ 1.44 (2H, m), 1.53 (4H, m), 2.39-2.57 (4H, m), 2.94-3.09 (2H, m), 4.26 (1H, t), 7.22-7.35 (6H, m), 7.50 (2H, d), 7.91 (2H, s).
Name
33B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(N1CCN(CC(C2C=CC(Cl)=CC=2)C2C=CC(Cl)=CC=2)CC1)=O)(C)(C)C.[Cl:30][C:31]1[CH:36]=[CH:35][C:34]([CH:37]([C:45]2[CH:50]=[CH:49][C:48]([C:51]3[CH:52]=[N:53][NH:54][CH:55]=3)=[CH:47][CH:46]=2)[CH2:38][N:39]2[CH2:44][CH2:43]N[CH2:41][CH2:40]2)=[CH:33][CH:32]=1.C(N1CCNCC1)(OC(C)(C)C)=O>>[Cl:30][C:31]1[CH:36]=[CH:35][C:34]([CH:37]([C:45]2[CH:50]=[CH:49][C:48]([C:51]3[CH:52]=[N:53][NH:54][CH:55]=3)=[CH:47][CH:46]=2)[CH2:38][N:39]2[CH2:40][CH2:41][CH2:1][CH2:43][CH2:44]2)=[CH:33][CH:32]=1

Inputs

Step One
Name
33B
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CN1CCNCC1)C1=CC=C(C=C1)C=1C=NNC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN1CCCCC1)C1=CC=C(C=C1)C=1C=NNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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